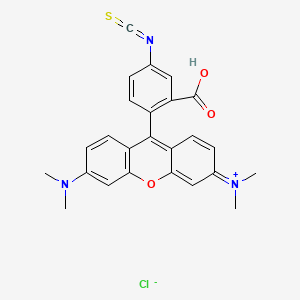
Rhodamine B, tetramethyl-, isothiocyanate
Description
Rhodamine B, tetramethyl-, isothiocyanate is a fluorescent dye widely used in various scientific fields. Known for its strong two-photon absorption at approximately 830 nm, this compound is particularly valuable in fluorescence microscopy and other imaging techniques . Its chemical structure allows it to bind to proteins and other biomolecules, making it a versatile tool in biological research.
Propriétés
Numéro CAS |
6749-36-6 |
|---|---|
Formule moléculaire |
C25H22ClN3O3S |
Poids moléculaire |
480.0 g/mol |
Nom IUPAC |
[9-(2-carboxy-4-isothiocyanatophenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium chloride |
InChI |
InChI=1S/C25H21N3O3S.ClH/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30;/h5-13H,1-4H3;1H |
Clé InChI |
ZIDZWKOOWSJOJR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.[Cl-] |
Autres numéros CAS |
6749-36-6 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine B, tetramethyl-, isothiocyanate typically involves the reaction of Rhodamine B with tetramethylrhodamine isothiocyanate. The process generally requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired isothiocyanate derivative.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Rhodamine B, tetramethyl-, isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isothiocyanate group.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions:
Nucleophiles: Amines and thiols are common nucleophiles that react with this compound.
Solvents: DMF, dichloromethane (DCM), and acetonitrile are frequently used solvents.
Catalysts: Triethylamine and other bases are often employed to facilitate reactions.
Major Products: The primary products of these reactions are derivatives where the isothiocyanate group has been replaced or modified, often resulting in conjugates with proteins or other biomolecules.
Applications De Recherche Scientifique
Rhodamine B, tetramethyl-, isothiocyanate is extensively used in:
Chemistry: As a fluorescent marker in various analytical techniques.
Biology: For labeling proteins, nucleic acids, and other biomolecules in fluorescence microscopy and flow cytometry.
Medicine: In diagnostic assays and imaging techniques to track cellular processes and disease markers.
Industry: In the development of fluorescent probes and sensors for environmental and industrial monitoring.
Mécanisme D'action
The compound exerts its effects primarily through its ability to fluoresce upon excitation by light. The isothiocyanate group allows it to form stable covalent bonds with amino groups in proteins, enabling its use as a fluorescent tag. The fluorescence mechanism involves the absorption of light, followed by the emission of light at a longer wavelength, which is detected in imaging applications.
Comparaison Avec Des Composés Similaires
Rhodamine 6G: Another fluorescent dye with similar applications but different spectral properties.
Fluorescein Isothiocyanate (FITC): Widely used in similar applications but with different excitation and emission wavelengths.
Texas Red: A sulfonyl chloride derivative used for similar purposes but with distinct chemical properties.
Uniqueness: Rhodamine B, tetramethyl-, isothiocyanate is unique due to its strong two-photon absorption, making it particularly useful in advanced imaging techniques that require deep tissue penetration and reduced photodamage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


